molecular formula C16H19N5O3S B2703394 2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-indol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 1448045-35-9

2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-indol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2703394
CAS No.: 1448045-35-9
M. Wt: 361.42
InChI Key: IGOGQWOYGDMYQC-UHFFFAOYSA-N
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Description

2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-indol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features both indole and pyridazinone moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of the indole nucleus in this compound suggests potential pharmacological applications.

Scientific Research Applications

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis .

Preparation Methods

The synthesis of indole derivatives, including 2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-indol-1-yl)-2,3-dihydropyridazin-3-one, often involves multi-step reactions. Common synthetic routes include:

Industrial production methods typically involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-indol-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common reagents include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. Major products depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action for 2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-indol-1-yl)-2,3-dihydropyridazin-3-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole nucleus can bind to multiple receptors, influencing various biological pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other indole derivatives, such as:

The uniqueness of 2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-indol-1-yl)-2,3-dihydropyridazin-3-one lies in its combined indole and pyridazinone structure, which may offer distinct pharmacological properties compared to other indole derivatives.

Properties

IUPAC Name

1-[1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazin-3-yl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-19(2)25(23,24)17-10-12-21-16(22)8-7-15(18-21)20-11-9-13-5-3-4-6-14(13)20/h3-9,11,17H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOGQWOYGDMYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C(=O)C=CC(=N1)N2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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